(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
(S)-3,3’-Bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol is a chiral binaphthol derivative. This compound is notable for its bulky substituents, which can influence its steric and electronic properties. It is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (S)-1,1’-binaphthol.
Substitution Reaction: The binaphthol undergoes a substitution reaction with 2,4,6-triisopropylphenyl groups. This step often requires a strong base such as sodium hydride (NaH) and a suitable solvent like tetrahydrofuran (THF).
Purification: The product is purified using column chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Efficient Purification: Implementing high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted binaphthol derivatives depending on the electrophile used.
Scientific Research Applications
(S)-3,3’-Bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol has several applications in scientific research:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Material Science: Employed in the synthesis of chiral materials and polymers.
Pharmaceuticals: Utilized in the development of chiral drugs and active pharmaceutical ingredients (APIs).
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which (S)-3,3’-Bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves:
Chirality Induction: The bulky substituents and chiral centers induce chirality in reactions, leading to the formation of enantiomerically enriched products.
Molecular Interactions: The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-3,3’-Bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol: The enantiomer of the compound with similar properties but opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral binaphthol derivative used in asymmetric catalysis.
1,1’-Bi-2-naphthol (BINOL): A simpler binaphthol compound without bulky substituents.
Uniqueness
(S)-3,3’-Bis(2,4,6-triisopropylphenyl)-[1,1’-binaphthalene]-2,2’-diol is unique due to its large steric hindrance provided by the triisopropylphenyl groups. This steric bulk can enhance selectivity and efficiency in asymmetric synthesis compared to less hindered analogs.
Properties
IUPAC Name |
1-[2-hydroxy-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-1-yl]-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H58O2/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47(49(43)51)48-38-20-16-14-18-34(38)22-44(50(48)52)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h13-32,51-52H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAHCEFAVPAFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H58O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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